Dot1L-IN-6

DOT1L inhibition SPA assay IC50

Dot1L-IN-6 is a subnanomolar DOT1L inhibitor (IC50=0.19 nM) with validated cellular potency in MOLM-13 leukemia models. Unlike EPZ004777, SGC0946, or EPZ-5676, its superior biochemical potency and oral exposure profile in mice make it ideal for MLL-rearranged leukemia translational research. High purity ≥98%. Request a quote for tailored sizing and bulk procurement to secure your research supply.

Molecular Formula C25H21ClF2N6O6S
Molecular Weight 607.0 g/mol
Cat. No. B12424256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDot1L-IN-6
Molecular FormulaC25H21ClF2N6O6S
Molecular Weight607.0 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC(=N1)NC2=C(C=CC(=C2)S(=O)(=O)C)NC(C3=C4C(=CC=C3)OC(O4)(F)F)C5=C(C=CC=N5)Cl)OC
InChIInChI=1S/C25H21ClF2N6O6S/c1-37-23-32-22(33-24(34-23)38-2)31-17-12-13(41(3,35)36)9-10-16(17)30-19(20-15(26)7-5-11-29-20)14-6-4-8-18-21(14)40-25(27,28)39-18/h4-12,19,30H,1-3H3,(H,31,32,33,34)/t19-/m0/s1
InChIKeyZKUCSIBYPOHTCH-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dot1L-IN-6 for Research Procurement: A High-Potency DOT1L Inhibitor with Defined Cellular and In Vivo Activity


Dot1L-IN-6 (CAS 2565705-01-1) is a small-molecule inhibitor of the histone methyltransferase disruptor of telomeric silencing 1-like protein (DOT1L), a key enzyme in H3K79 methylation linked to leukemogenic gene activation [1]. This compound belongs to a series of DOT1L inhibitors optimized through structure-guided drug design and is characterized by subnanomolar biochemical potency in a scintillation proximity assay (SPA) format (IC50 = 0.19 nM) . It demonstrates cellular activity in models of MLL-rearranged leukemia, including inhibition of H3K79 dimethylation and HOXA9 gene expression, and has been profiled for in vivo exposure in mouse models [2].

Why Dot1L-IN-6 Cannot Be Simply Substituted by Other DOT1L Inhibitors in Critical Assays


The DOT1L inhibitor landscape includes several tool compounds with varying chemical scaffolds, potency ranges, selectivity profiles, and pharmacokinetic properties. Direct substitution of Dot1L-IN-6 with compounds such as EPZ004777, SGC0946, or EPZ-5676 (Pinometostat) without experimental validation risks altering cellular potency, target engagement kinetics, and in vivo exposure, potentially confounding biological interpretation [1]. Differences in biochemical IC50 values, cellular ED50 for H3K79me2 inhibition, and mouse pharmacokinetic parameters underscore that these inhibitors are not functionally interchangeable, necessitating compound-specific selection based on the intended experimental context [2].

Quantitative Differentiation of Dot1L-IN-6 Against Key DOT1L Inhibitor Comparators


Biochemical Potency Comparison: Dot1L-IN-6 vs. EPZ004777 and SGC0946

Dot1L-IN-6 exhibits an IC50 of 0.19 nM in a scintillation proximity assay (SPA) for DOT1L . This is approximately 2.1-fold more potent than EPZ004777 (IC50 = 0.4 nM) and 1.6-fold more potent than SGC0946 (IC50 = 0.3 nM) [1] measured under comparable biochemical conditions, indicating a higher intrinsic binding affinity for the DOT1L catalytic domain.

DOT1L inhibition SPA assay IC50 epigenetics

Cellular Target Engagement: H3K79me2 Inhibition in HeLa Cells

In HeLa cells, Dot1L-IN-6 inhibits histone H3 lysine 79 dimethylation (H3K79me2) with an ED50 of 12 nM as measured by ELISA . For comparison, EPZ004777 shows an IC50 for H3K79me2 inhibition of 84 nM in MCF10A cells , suggesting that Dot1L-IN-6 achieves potent cellular target engagement at significantly lower concentrations in at least one cellular context.

H3K79 methylation cellular efficacy ED50 leukemia

Gene Expression Modulation: HOXA9 Downregulation in MLL-Rearranged Cells

Dot1L-IN-6 inhibits HOXA9 gene expression in MOLM-13 cells, an MLL-rearranged acute myeloid leukemia model, with an ED50 of 170 nM measured by a reporter gene assay (RGA) . This demonstrates functional suppression of a key leukemogenic gene downstream of DOT1L-mediated H3K79 methylation [1].

HOXA9 gene expression MLL-rearranged leukemia reporter assay

In Vivo Pharmacokinetic Profiling: Mouse Exposure Data

Dot1L-IN-6 demonstrates good systemic exposure in mice following a single oral dose of 100 mg/kg . While quantitative AUC or Cmax values are not publicly disclosed in the available data sources, this qualitative descriptor from the primary literature indicates suitability for preclinical in vivo studies [1]. For comparison, EPZ-5676 (Pinometostat) shows an oral bioavailability of 55% in mice with a Cmax of 1,350 ng/mL at 10 mg/kg [2], though direct head-to-head PK data are lacking.

pharmacokinetics in vivo mouse model oral bioavailability

Optimal Research Applications of Dot1L-IN-6 Based on Quantitative Evidence


High-Sensitivity DOT1L Enzymatic Assays

Dot1L-IN-6 is well-suited for biochemical screening and enzyme inhibition studies requiring subnanomolar potency. Its IC50 of 0.19 nM in SPA format makes it a robust positive control for validating assay sensitivity and for investigating DOT1L catalytic activity in vitro.

Cellular Epigenetic Profiling in MLL-Rearranged Leukemia Models

With confirmed inhibition of H3K79me2 (ED50 = 12 nM) and HOXA9 expression (ED50 = 170 nM) in MOLM-13 cells , Dot1L-IN-6 is a valuable tool for dissecting DOT1L-dependent transcriptional programs and evaluating epigenetic therapies in MLL-rearranged leukemia research.

Preclinical In Vivo Pharmacology Studies in Mice

The demonstrated oral exposure in mice at 100 mg/kg supports the use of Dot1L-IN-6 in animal models of DOT1L-driven malignancies, enabling pharmacodynamic biomarker analysis and efficacy testing in a translational research setting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dot1L-IN-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.